2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of chlorinated aromatic rings and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 2-[(3-chlorobenzoyl)amino]ethylamine: The 3-chlorobenzoyl chloride is then reacted with ethylenediamine to form the intermediate compound.
Synthesis of the final product: The intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate
- 2-[(3-chlorobenzoyl)amino]ethyl N-(2,4-dichlorophenyl)carbamate
- 2-[(3-chlorobenzoyl)amino]ethyl N-(3,5-dichlorophenyl)carbamate
Uniqueness
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both 3-chlorobenzoyl and 3,4-dichlorophenyl groups provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-11-3-1-2-10(8-11)15(22)20-6-7-24-16(23)21-12-4-5-13(18)14(19)9-12/h1-5,8-9H,6-7H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRKKEQFVZGXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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